molecular formula C24H34O2 B121772 4,4'-Bis(hexyloxy)biphenyl CAS No. 142450-58-6

4,4'-Bis(hexyloxy)biphenyl

Cat. No. B121772
M. Wt: 354.5 g/mol
InChI Key: NPALUNJGWGOZQN-UHFFFAOYSA-N
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Description

4,4’-Bis(hexyloxy)biphenyl is an organic compound that is a derivative of biphenyl . It is known to be responsive to small changes in temperature, shear, electric (or magnetic) fields, and the structure of solid surfaces with which they are in contact .


Synthesis Analysis

The synthesis of 4,4’-Bis(hexyloxy)biphenyl (BAB6) has been improved by substituting 4,4’-bis[6-(bromo)hexyloxy]biphenyl with 4,4’-bis[6-(hydroxyl)hexyloxy]biphenyl to react with acryloyl chloride instead of potassium acrylate . This improved method allows the reaction to occur at room temperature, increases the solubility of intermediate products, and improves the yield from 12.4% to 46.8% .


Molecular Structure Analysis

The molecular formula of 4,4’-Bis(hexyloxy)biphenyl is C24H34O2 . It contains a total of 61 bonds, including 27 non-H bonds, 12 multiple bonds, 13 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, and 2 aromatic ethers .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 4,4’-Bis(hexyloxy)biphenyl are complex and involve multiple steps . The process involves the use of various reagents and catalysts, and the order of reactions is critical for the success of the synthesis .


Physical And Chemical Properties Analysis

4,4’-Bis(hexyloxy)biphenyl has a molecular weight of 354.53 g/mol . It is a solid at room temperature and should be stored in a sealed, dry environment . It is also known to be responsive to small changes in temperature, shear, electric (or magnetic) fields, and the structure of solid surfaces .

Scientific Research Applications

Mesomorphic Property Enhancement

4,4′-Bis(hexyloxy)biphenyl derivatives have been studied for their mesomorphic properties. Specifically, the introduction of a polar lateral nitro group in similar biphenyl structures has been shown to impact the appearance and stability of mesophases, which are states of matter intermediate between liquid and solid. This modification can reduce transition temperatures due to an increase in molecular breadth, enhancing mesomorphic properties in certain derivatives (Mori et al., 2006).

Synthesis and Application in Halomethoxylation

4,4'-Bis(dichloroiodo)biphenyl, closely related to 4,4'-Bis(hexyloxy)biphenyl, serves as a recyclable hypervalent iodine reagent. It's utilized in vicinal chloromethoxylation or iodomethoxylation of unsaturated compounds, offering a sustainable approach due to the recyclability of the reduced forms of these reagents (Yusubov et al., 2004).

Polyimide Production for Optoelectronics

4,4'-Bis(hexyloxy)biphenyl derivatives are critical in the synthesis of high-performance polymers like polyimides. These polymers, containing pyridine and biphenyl units, are known for their excellent thermal, mechanical, and optical properties, making them suitable for advanced applications in optoelectronics (Guan et al., 2015).

Future Directions

4,4’-Bis(hexyloxy)biphenyl and similar compounds have gained a lot of attention in various fields of science, such as chemistry, materials science, and electronics. They are of great interest for the synthesis of optoelectronic devices . Future studies may focus on charge and exciton transfer in these compounds, as well as the degradation mechanisms of devices based on these compounds .

properties

IUPAC Name

1-hexoxy-4-(4-hexoxyphenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34O2/c1-3-5-7-9-19-25-23-15-11-21(12-16-23)22-13-17-24(18-14-22)26-20-10-8-6-4-2/h11-18H,3-10,19-20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPALUNJGWGOZQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)OCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70345415
Record name 4,4'-Bis(hexyloxy)biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70345415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-Bis(hexyloxy)biphenyl

CAS RN

142450-58-6
Record name 4,4'-Bis(hexyloxy)biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70345415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
VE Manzano, R Baggio, FD Cukiernik - … Crystallographica Section C …, 2015 - scripts.iucr.org
The synthesis of 3,3′-diacetoxy-4,4′-bis(hexyloxy)biphenyl following the nickel-modified Ullmann reaction yielded a by-product which was identified successfully by crystallographic …
Number of citations: 2 scripts.iucr.org
V Sannasi, TP Jose, D Jeyakumar - Designed Monomers and …, 2015 - Taylor & Francis
Five new polymers were synthesized by Suzuki coupling reaction using 9,9-dihexylfluorene-2,7-diboronic acid and 3,3′-dibromo-4,4′-dialkoxybiphenyl as the starting materials. The …
Number of citations: 8 www.tandfonline.com
GO Orodepo, EB Gowd, S Ramakrishnan - Macromolecules, 2020 - ACS Publications
The melt-transesterification polymerization of diethyl malonate derivatives bearing a pendant mesogen, with α,ω-alkanediols of varying lengths generated a series of side-chain liquid …
Number of citations: 14 pubs.acs.org

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